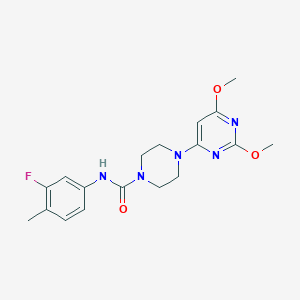

4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide

Description

This compound features a piperazine-1-carboxamide core linked to a 2,6-dimethoxypyrimidine moiety and a 3-fluoro-4-methylphenyl group. Its molecular formula is inferred as C₁₈H₂₂FN₅O₃ (based on analogs like ZC593533, ), with a molecular weight of ~373–375 g/mol.

Properties

IUPAC Name |

4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O3/c1-12-4-5-13(10-14(12)19)20-18(25)24-8-6-23(7-9-24)15-11-16(26-2)22-17(21-15)27-3/h4-5,10-11H,6-9H2,1-3H3,(H,20,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSAVLDHCKCOLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Features:

- Piperazine Core : A common structural motif in pharmacologically active compounds.

- Fluorinated Aromatic Ring : Enhances lipophilicity and bioactivity.

- Dimethoxypyrimidine Moiety : Contributes to the compound's unique biological profile.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, revealing notable activity.

In Vitro Antimicrobial Activity Results

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4a | S. pneumoniae | 20.6 ± 1.5 |

| 4a | B. subtilis | 22.1 ± 1.2 |

| Ampicillin | S. pneumoniae | 23.8 ± 0.6 |

| Ampicillin | B. subtilis | 26.4 ± 0.7 |

From the results, compound 4a showed comparable activity to ampicillin against both Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that it can inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: Breast Cancer Cell Lines

In a study examining the effects on MCF-7 and MDA-MB-231 breast cancer cell lines, the compound exhibited significant cytotoxic effects:

- Cytotoxicity Assay : The compound demonstrated a dose-dependent reduction in cell viability.

- Mechanism of Action : It was suggested that the compound induces apoptosis through the activation of caspase pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the fluorinated aromatic ring and piperazine structure have been shown to influence activity significantly.

Key Findings:

- Increased Fluorination : Enhances antimicrobial efficacy.

- Pyrimidine Substitutions : Affect anticancer properties, with specific substitutions leading to improved potency against certain cancer types .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, this compound has shown promise in reducing inflammation. In animal models, it was found to significantly decrease inflammatory markers.

Experimental Data:

- Model Used : Rat carrageenan paw model.

- Results : The compound reduced paw swelling by approximately 30% compared to control groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine Ring Modifications

ZC593533 (4-(2,6-Dimethoxypyrimidin-4-yl)-N-(2-Methoxyphenyl)piperazine-1-carboxamide)

- Structural Difference : The phenyl group has a 2-methoxy substituent instead of 3-fluoro-4-methyl.

Compound (N-(3-Fluoro-4-Methylphenyl)-4-(6-Methoxy-2-Methylpyrimidin-4-yl)piperazine-1-carboxamide)

- Structural Difference : Pyrimidine substituents are 6-methoxy-2-methyl instead of 2,6-dimethoxy.

- Impact: The 2-methyl group introduces steric bulk, which could hinder rotational freedom and reduce binding to flat active sites.

Phenyl Ring Substituent Variations

A2–A6 Series ()

These compounds feature a quinazolinone-linked piperazine-carboxamide with varied phenyl substituents:

- A2 (3-Fluorophenyl) : Melting point = 189.5–192.1°C, yield = 52.2%.

- A3 (4-Fluorophenyl) : Melting point = 196.5–197.8°C, yield = 57.3%.

- A4 (2-Chlorophenyl) : Melting point = 197.9–199.6°C, yield = 45.2%.

- Key Trends :

- Fluoro vs. Chloro : Fluorine’s smaller size and higher electronegativity improve solubility and metabolic stability compared to chlorine.

- Positional Effects : Para-substituted derivatives (e.g., A3) exhibit higher yields and melting points than ortho/meta analogs, suggesting improved crystallinity and synthetic efficiency .

Core Scaffold Modifications

Sulfonamide Derivatives ()

- Example : N-(2,6-Dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido)benzenesulfonamides.

- Structural Difference : Replaces the piperazine-carboxamide with a sulfonamide-thiourea group.

Thieno[2,3-b]pyrazine Derivatives ()

- Example: N-(6-Substituted-2-Alkoxythieno[2,3-b]pyrazin-3-yl)-4-(3,5-Dimethoxyphenyl)piperazine-1-carboxamide.

- Structural Difference: Replaces pyrimidine with a thienopyrazine ring.

- Impact : The bulkier heterocycle may reduce membrane permeability but enhance π-π stacking interactions in hydrophobic binding pockets .

Data Table: Key Comparative Parameters

Key Findings and Implications

Pyrimidine Substitutions: 2,6-Dimethoxy groups optimize metabolic stability and hydrogen-bonding interactions compared to mono-methoxy or methyl-substituted analogs.

Phenyl Substituents :

- 3-Fluoro-4-methyl groups balance lipophilicity and steric effects, enhancing target engagement compared to smaller substituents like methoxy.

Core Scaffold :

- Piperazine-carboxamide derivatives exhibit favorable ADMET profiles over sulfonamide analogs, which may have higher toxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.